molecular formula C9H12N2 B123321 2-Pyrrolidin-3-ylpyridine CAS No. 150281-45-1

2-Pyrrolidin-3-ylpyridine

Cat. No. B123321
M. Wt: 148.2 g/mol
InChI Key: STXABSODTGKUAK-UHFFFAOYSA-N
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Description

“2-Pyrrolidin-3-ylpyridine” is a compound with the molecular formula C9H12N2 . It is a type of nitrogen heterocycle and is of interest in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “2-Pyrrolidin-3-ylpyridine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a saturated scaffold similar to 2-Pyrrolidin-3-ylpyridine, is extensively used in medicinal chemistry to develop compounds for treating human diseases. Its popularity stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. Pyrrolidine and its derivatives, including prolinol, show significant target selectivity, underlining the scaffold's importance in designing new compounds with varied biological profiles (Li Petri et al., 2021).

Evolution of Pyrrolizidine Alkaloid Biosynthesis

Research on the evolution of pyrrolizidine alkaloid biosynthesis, particularly in the Senecioneae tribe, highlights the chemical diversity and adaptive significance of these compounds. Pyrrolizidine alkaloids serve as a defense mechanism against herbivores, showcasing the biological importance of nitrogen-containing heterocycles like 2-Pyrrolidin-3-ylpyridine (Langel et al., 2011).

Fascinating Variability in Chemistry

Compounds containing the pyridine ring, analogous to 2-Pyrrolidin-3-ylpyridine, exhibit fascinating chemical and biological properties. Reviews of their chemistry underscore their role in producing a wide range of compounds with significant spectroscopic, structural, magnetic, biological, and electrochemical activities. This research points to the untapped potential of pyridine derivatives in various scientific and industrial applications (Boča et al., 2011).

Importance in Medicinal Chemistry

Pyridine derivatives, including structures similar to 2-Pyrrolidin-3-ylpyridine, play a crucial role in medicinal chemistry. Their diverse biological activities encompass antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer effects. Furthermore, these derivatives serve as highly effective chemosensors for detecting various species in environmental, agricultural, and biological samples, highlighting their versatility and potential in scientific research and applications (Abu-Taweel et al., 2022).

Safety And Hazards

Specific safety and hazard information for “2-Pyrrolidin-3-ylpyridine” is not available in the literature. It is recommended to refer to the Safety Data Sheet (SDS) for this compound for detailed information .

Future Directions

The future directions for “2-Pyrrolidin-3-ylpyridine” and similar compounds involve further exploration of their potential in drug discovery. There is a need for more selective and robust synthetic routes for these compounds, as well as a better understanding of their biological profiles .

properties

IUPAC Name

2-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXABSODTGKUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407522
Record name 2-Pyrrolidin-3-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-3-ylpyridine

CAS RN

150281-45-1
Record name 2-Pyrrolidin-3-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-3-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 2-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (7.15 g, 30.0 mmol) and 10% palladium on charcoal catalyst (1.90 g) in methanol (120 mL) was added dropwise a solution of ammonium formate (7.57 g, 120 mmol) in water (30 mL). The mixture was heated at reflux for 30 minutes, allowed to cool to room temperature, and filtered. The filtrate was concentrated under reduced pressure, the residue was taken up in water (10 mL), and the solution was made basic with concentrated ammonia and extracted with dichloromethane (4×15 mL). The organic extracts were combined, dried over anhydrous potassium carbonate, and concentrated to a yellow oil. This crude product was chromatographed (silica gel, chloroform-methanol-ammonia 75:25:5) to give the title compound (3.33 g, 75%) as a faint yellow liquid.
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.57 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

To 2-(1-benzylpyrrolidin-3-yl)pyridine enantiomer 1 a1-64 (10.01 g, 41.96 mmol, 1 eq) in methanol (340 ml) is added Pd/C (5%, 1.98 g). A solution of ammonium formate (10.69 g, 167.83 mmol, 4 eq) in water (55 ml) is then added dropwise over a period of 10 minutes. The reaction mixture is heated for 45 mins at 68° C., then cooled to room temperature. The catalyst is filtered off using Celite, washed with methanol (60 ml) and the pooled filtrates evaporated to dryness. The residue is retaken in methanol (50 ml) and evaporated again. Dichloromethane (100 ml) is added to the residue, the solid obtained is filtered, washed with dichloromethane (30 ml) and the pooled filtrates are evaporated to dryness to give a yellow oil. This oil is dissolved in isopropanol (60 ml) and a mixture of isopropanol (21 ml)/aqueous HCl 6N (21 ml, 3 eq) is added slowly over a period of 15 minutes to the solution. The mixture is stirred at room temperature overnight, the precipitate obtained is filtered, washed with isopropanol (10 ml) and dried under vacuum for 4 hours at 40° C. to afford 7.90 g of 2-(pyrrolidin-3-yl)pyridine enantiomer 1 dihydrochloride a1-66. Yield: 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
1.98 g
Type
catalyst
Reaction Step One
Quantity
10.69 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
21 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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